molecular formula C17H28O5 B030626 alpha-Arteether CAS No. 82534-75-6

alpha-Arteether

Cat. No.: B030626
CAS No.: 82534-75-6
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-LTLPSTFDSA-N
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Description

alpha-Arteether is a potent semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua. This compound is of significant interest in parasitology and medicinal chemistry research, primarily for its potent activity against Plasmodium species, including chloroquine-resistant and multidrug-resistant strains. Its primary mechanism of action involves the generation of cytotoxic free radicals upon interaction with heme—a byproduct of hemoglobin digestion within the malaria parasite. These free radicals alkylate and damage specific parasite proteins and membranes, leading to rapid parasite death. Researchers utilize this compound to investigate novel antimalarial chemotherapies, study the mechanisms of artemisinin resistance, and explore combination therapies to mitigate the emergence of resistance. Its lipophilic nature contributes to its distinct pharmacokinetic profile, making it a valuable tool for comparative pharmacological studies against other artemisinin-based compounds (ARTs) like artemether and dihydroartemisinin. This product is provided as a high-purity compound to ensure reproducibility and reliability in your experimental models. Strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNIRQVMRLPIQ-LTLPSTFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231827
Record name alpha-Arteether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82534-75-6
Record name α-Arteether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82534-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Arteether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Arteether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-ARTEETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The extent of metabolism of this compound to dihydroartemisinin (DHA) is low (∼5%), so as to be therapeutically nonsignificant.

Biological Activity

Alpha-Arteether, an ethyl ether derivative of artemisinin, is primarily known for its antimalarial properties. This compound has garnered attention due to its efficacy in treating severe malaria, particularly in cases resistant to conventional treatments. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical applications, and potential mechanisms of action based on diverse research findings.

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its effectiveness against Plasmodium falciparum, the causative agent of severe malaria. The compound is administered intramuscularly and has shown significant promise in reducing fever and parasite load in infected patients.

Key Pharmacological Findings

  • Efficacy : Clinical studies indicate that this compound is effective in treating severe falciparum malaria. In a study involving 50 patients, the median fever clearance time was 72 hours, and the median parasite clearance time was 2 days .
  • Safety : The drug has a favorable safety profile, with minimal side effects reported in clinical trials. No significant drug toxicity was observed among patients receiving this compound .
  • Comparative Efficacy : In trials comparing this compound with quinine, no statistically significant differences were found regarding mortality or neurological complications, suggesting comparable efficacy between these treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Schizontocidal Activity : this compound acts as a schizontocide, effectively killing the Plasmodium parasites during their erythrocytic stage. This is crucial for reducing parasitemia in infected individuals.
  • Chemical Stability : The compound's oil solubility and longer half-life (greater than 20 hours) enhance its therapeutic potential compared to other artemisinin derivatives .
  • Potential Antibacterial and Antifungal Properties : Recent studies suggest that this compound may also possess antibacterial and antifungal activities. It has been shown to be effective against drug-resistant strains of Escherichia coli and has demonstrated antifungal properties in various bioassays .

Clinical Case Studies

Several clinical studies have been conducted to evaluate the effectiveness of this compound in treating severe malaria:

  • Study 1 : In a trial with 138 adult patients suffering from acute Plasmodium falciparum malaria, patients received either beta-Arteether or alpha/beta-Arteether. Results indicated no significant differences in cure rates or side effects between the two treatments .
  • Study 2 : A combination therapy involving intramuscular this compound and vitamin D showed improved survival rates in a murine model of cerebral malaria. The treatment significantly restored blood-brain barrier integrity and reduced pro-inflammatory cytokines, highlighting the potential for adjunct therapies .

Comparative Efficacy Table

StudyTreatment GroupSample SizeMedian Fever Clearance TimeMedian Parasite Clearance TimeNotable Outcomes
This compound5072 hours2 daysRapid recovery from coma
Beta/Alpha Arteether138Not specifiedNot specifiedNo significant difference from beta-Arteether
This compound + Vitamin DMurine ModelNot applicableNot applicableImproved survival rates

Scientific Research Applications

Antimalarial Applications

Alpha-arteether is primarily recognized for its effectiveness in treating malaria, particularly severe forms caused by Plasmodium falciparum.

Clinical Efficacy

  • Dosage and Administration : In clinical studies, patients with severe falciparum malaria were administered intramuscular this compound at a dosage of 150 mg once daily for three consecutive days. The median fever clearance time was reported at 72 hours, with a median parasite clearance time of 2 days .
  • Recovery Rates : Rapid recovery was noted in patients suffering from cerebral malaria, with some recovering from coma within 18 hours. However, there were instances of recrudescence within 28 days in some patients .

Comparative Studies

  • In trials comparing this compound to quinine, no significant differences were found in mortality or neurological outcomes among children with cerebral malaria. However, the studies were limited by small sample sizes .

Antibacterial Properties

Recent studies have highlighted this compound's potential as an antibacterial agent, particularly against quinolone-resistant bacteria.

Bioactivity Assays

  • In vitro assays demonstrated that this compound has a minimal inhibitory concentration (MIC) ranging from 100 to 400 µg/ml against quinolone-resistant bacteria. This makes it a promising candidate for developing next-generation antibiotics targeting resistant bacterial infections .
Bacterial Strain Resistance Type MIC (µg/ml)
E. coli (gyr mutant)Quinolone-resistant100 - 400
Mycobacterium smegmatisQuinolone-resistantNot specified

Antifungal Applications

This compound also exhibits antifungal properties, making it a candidate for treating fungal infections.

Efficacy Against Fungi

Case Studies and Research Findings

Several case studies and research findings underline the applications of this compound:

  • Severe Malaria Treatment : A study involving fifty patients treated with intramuscular this compound reported rapid recovery from severe malaria symptoms without significant side effects .
  • Antibacterial Activity : Research demonstrated that this compound effectively targets drug-resistant bacterial strains, suggesting its utility in antibiotic therapy .
  • Antifungal Activity : Preliminary findings support the antifungal potential of this compound; however, further research is needed to establish specific applications and efficacy levels against various fungal pathogens .

Comparison with Similar Compounds

Key Findings :

  • This compound demonstrates superior activity against C. neoformans compared to beta-Arteether and DHA, with an IC50 of 0.8–1.2 μM, rivaling amphotericin B .
  • Crude DHA extracts exhibit higher antifungal activity against A. alternata than purified DHA, likely due to synergistic effects with co-occurring compounds like deoxyartemisinin .

Analytical and Stability Profiles

Compound Analytical Method (Purity/Stability) Major Impurities
This compound RP-HPLC, GC-FID Artemisinin derivatives
Beta-Arteether RP-HPLC Epimerization by-products
DHA TLC, HPLC-UV Deoxyartemisinin
Artemether LC/MS/MS, GC-FID Lumefantrine-related impurities

Key Notes:

  • Alpha- and beta-Arteether require stringent chromatographic methods (e.g., RP-HPLC) to monitor epimerization during storage .
  • DHA’s instability in acidic conditions necessitates stabilization via formulation with cyclodextrins or lipids .

Preparation Methods

One-Pot Synthesis from Artemisinin

The most efficient industrial-scale method involves a one-pot reduction-etherification sequence starting from artemisinin. This approach minimizes intermediate purification and enhances yield.

Step 1: Reduction to Dihydroartemisinin
Artemisinin undergoes sodium borohydride (NaBH₄)-mediated reduction in anhydrous ethanol at -5°C to 10°C. The reaction mechanism involves lactone ring opening followed by selective reduction of the endoperoxide bridge. Key parameters:

  • Temperature control : ≤10°C prevents side reactions

  • Stoichiometry : 0.2–0.3 mol NaBH₄ per mol artemisinin

  • Reaction monitoring : Thin-layer chromatography (TLC) confirms artemisinin consumption (Rf = 0.7 in hexane:ethyl acetate 7:3)

Step 2: Acid-Catalyzed Etherification
The crude dihydroartemisinin undergoes stereoselective etherification using orthoesters (e.g., triethyl orthoformate) in nonpolar solvents:

ParameterOptimal RangeImpact on α/β Ratio
CatalystTriethyl orthoformate1.5:1 α:β
Solventn-Hexane/cyclohexaneEnhances α-selectivity
pH2–3 (HCl/ethanol)Maximizes α-isomer
Reaction time2–4 h at 20°C>95% conversion

Post-reaction neutralization (pH 7) followed by water extraction yields α-artemether in 25–35% isomeric purity.

Alternative Etherification Catalysts

Comparative studies from patent data reveal catalyst-dependent selectivity:

Table 1: Catalyst Performance in α-Artemether Synthesis

Catalystα:β RatioYield (%)Reaction Time (h)
Triethyl orthoformate28.5:71.5104.52
Triethyl borate25.5:74.5101.73
Diethyl carbonate30:7098.26

Triethyl orthoformate achieves optimal balance between reaction speed and α-selectivity, though all catalysts maintain total arteether content >100% due to residual solvent retention.

Critical Process Optimization Strategies

Solvent Engineering for Stereochemical Control

Nonpolar solvents exert profound effects on α/β isomer distribution:

  • n-Hexane : 28.5% α-isomer (Example 1)

  • Cyclohexane : 25.5% α-isomer (Example 3)

  • n-Heptane : 24% α-isomer (Example 4)

The solvent’s Hildebrand solubility parameter (δ) correlates with selectivity:
δsolvent<16 MPa1/2Enhanced α-formation[1]\delta_{\text{solvent}} < 16 \text{ MPa}^{1/2} \Rightarrow \text{Enhanced α-formation}

pH-Mediated Isomerization

Pre-etherification acid treatment (pH 2–3) for 1–10 h increases α-content by 8–12% through protonation of the C-12 hydroxyl group, favoring axial etherification.

Analytical Quality Control Protocols

HPLC Quantification

Reverse-phase HPLC with UV detection (210 nm) using C18 columns remains the gold standard:

Typical Chromatographic Conditions :

  • Mobile phase: Acetonitrile:water (65:35)

  • Flow rate: 1.0 mL/min

  • Retention times: α-artemether 8.2 min, β-artemether 9.7 min

Acceptance Criteria :

  • Total arteether content: 98–102%

  • Dihydroartemisinin residue: <0.1%

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): α-isomer shows C-12 H at δ 4.78 (d, J=4 Hz) vs. β-isomer δ 4.82 (d, J=6 Hz)

  • IR : Lactone carbonyl at 1745 cm⁻¹ confirms ring integrity

Industrial-Scale Challenges and Solutions

Byproduct Management

Major impurities and mitigation strategies:

  • Artemisinin residuals : Controlled via TLC-monitored reduction (limit: <0.5%)

  • Solvent residues : High-vacuum distillation (<1 mmHg) reduces hexane to <50 ppm

Thermal Stability Considerations

Alpha-artemether degrades above 40°C. Process design incorporates:

  • Jacketed reactors maintaining 20°C ± 2°C

  • Nitrogen blanket during solvent removal

Emerging Applications Influencing Synthesis

While antibacterial applications drive purity requirements (US6127405A), antimalarial formulations tolerate β-isomer content up to 75% . This dichotomy necessitates flexible synthesis platforms adaptable to end-use specifications.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing alpha-Arteether’s antimalarial efficacy in preclinical models?

  • Methodological Answer : Use standardized in vivo models (e.g., Plasmodium berghei-infected mice) with controlled variables such as parasite load, drug dosage (e.g., 6–12 mg/kg), and outcome metrics (e.g., parasitemia reduction, survival rates). Ensure adherence to WHO guidelines for antimalarial drug testing and include positive controls (e.g., artesunate) and vehicle controls. Document detailed protocols for reproducibility, including blood sample collection intervals and statistical methods for efficacy analysis (e.g., ANOVA with post-hoc tests) .

Q. How can researchers validate this compound’s pharmacokinetic properties in human-derived cell lines?

  • Methodological Answer : Employ LC-MS/MS to quantify drug concentrations in in vitro hepatocyte models (e.g., HepG2 cells). Parameters like bioavailability, half-life, and metabolic stability should be assessed under physiologically relevant conditions (e.g., pH 7.4, 37°C). Cross-validate results with in silico ADMET prediction tools (e.g., SwissADME) and compare against existing data from clinical trials to identify discrepancies .

Q. What are the best practices for synthesizing this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Follow Good Manufacturing Practices (GMP) for semisynthetic derivation from artemisinin. Use NMR and HPLC to verify purity (>98%) and stereochemical integrity. Document reaction conditions (e.g., temperature, catalysts) and storage protocols (e.g., inert atmosphere, −20°C) to minimize degradation. Publish raw spectral data in supplementary materials for peer validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line selection, assay type). Perform dose-response experiments in parallel with standardized cell lines (e.g., HEK293 vs. HepG2) and cytotoxicity assays (e.g., MTT vs. LDH). Apply meta-analysis to quantify heterogeneity and publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s bioavailability in cerebral malaria models without increasing neurotoxicity risk?

  • Methodological Answer : Use a combinatorial approach:

  • Formulation : Test lipid-based nano-carriers (e.g., liposomes) to enhance blood-brain barrier penetration.
  • Dosing : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and safety thresholds.
  • Validation : Monitor neuroinflammatory markers (e.g., GFAP, IL-6) in murine models via ELISA and histopathology. Reference WHO neurotoxicity assessment frameworks for antimalarials .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) clarify this compound’s mechanism of action in drug-resistant Plasmodium strains?

  • Methodological Answer :

  • Experimental Design : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive strains post-treatment. Pair with LC-MS-based metabolomics to map metabolic pathway disruptions.
  • Integration : Apply systems biology tools (e.g., weighted gene co-expression networks) to link genomic and metabolic changes. Validate hypotheses via CRISPR-Cas9 knockout of candidate resistance genes .

Q. What ethical considerations are critical when designing clinical trials for this compound in pediatric populations?

  • Methodological Answer :

  • Informed Consent : Develop age-appropriate assent forms and guardian consent documents, adhering to Declaration of Helsinki principles.
  • Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) to review adverse events in real-time.
  • Equity : Ensure representation of high-burden, low-income regions in trial cohorts. Reference IRB (Institutional Review Board) protocols from malaria-endemic countries .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound’s IC50 values reported across in vitro studies?

  • Methodological Answer : Standardize assay conditions (e.g., parasite synchronization, serum concentration in culture media) and report detailed metadata. Use Bland-Altman plots to assess inter-lab variability. Share raw datasets via repositories like Zenodo to enable reanalysis .

Q. What statistical methods are robust for analyzing synergistic effects between this compound and partner drugs?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1) or antagonism (CI > 1). Validate with isobologram analysis and Bayesian hierarchical models to account for uncertainty in dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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